molecular formula C23H16ClNO B421872 1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde

1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde

Cat. No.: B421872
M. Wt: 357.8g/mol
InChI Key: HNWFRGLUHHSCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structure, which includes a chlorophenyl group, two phenyl groups, and a carbaldehyde group attached to the pyrrole ring

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under controlled conditions. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, can be refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with amines to form Schiff bases.

Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde is primarily determined by its interaction with specific molecular targets. For instance, its derivatives may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the derivative being studied .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde can be compared with other pyrrole derivatives, such as:

    1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C23H16ClNO

Molecular Weight

357.8g/mol

IUPAC Name

1-(4-chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde

InChI

InChI=1S/C23H16ClNO/c24-20-11-13-21(14-12-20)25-22(17-7-3-1-4-8-17)15-19(16-26)23(25)18-9-5-2-6-10-18/h1-16H

InChI Key

HNWFRGLUHHSCPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C=O

Origin of Product

United States

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